molecular formula C6H4NO2- B505614 Nicotinate

Nicotinate

Cat. No. B505614
M. Wt: 122.1g/mol
InChI Key: PVNIIMVLHYAWGP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Nicotinate is a pyridinemonocarboxylate that is the conjugate base of nicotinic acid, arising from deprotonation of the carboxy group;  major species at pH 7.3. It has a role as a metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a nicotinic acid.
A water-soluble vitamin of the B complex occurring in various animal and plant tissues. It is required by the body for the formation of coenzymes NAD and NADP. It has PELLAGRA-curative, vasodilating, and antilipemic properties.

Scientific Research Applications

Neuronal Nicotinic Acetylcholine Receptors

Nicotinate exerts most of its effects in the brain through neuronal nicotinic acetylcholine receptors. The conformational complexity of receptor subunits in different brain areas contributes to the complex responses to nicotinic agonists (Heishman et al., 1997).

Role in Skin Diseases

Nicotinamide, a form of nicotinate, is studied for its application in treating various skin diseases, including acne vulgaris, melasma, atopic dermatitis, and rosacea (Rolfe, 2014).

Cellular Energy Metabolism

Nicotinamide participates in cellular energy metabolism, impacting normal physiology, oxidative stress, and pathways tied to cellular survival and death. It has applications in treating immune system dysfunction, diabetes, and aging-related diseases (Maiese et al., 2009).

G Protein-Coupled Receptor Signaling

Nicotinic acid and nicotinamide can activate G protein-coupled receptor (GPER)-mediated signaling, influencing biological actions like proliferation and migration in cancer cells (Santolla et al., 2014).

Cosmetic Ingredient

As a cosmetic ingredient, nicotinamide acts as an antioxidant and has potential uses in treating and preventing several skin diseases (Otte et al., 2005).

Medication Development for Nicotine Addiction

Research on nicotinate also encompasses medication development for nicotine dependence, focusing on novel compounds, pharmacogenetic trials, and understanding the mechanisms of efficacious medications (Morgan et al., 2010).

Transport by Organic Anion Transporters

Nicotinate's role as a lipid-lowering agent involves its transport by human organic anion transporters of the SLC22 family, crucial for understanding drug interactions (He et al., 2006).

Enhancement of Peripheral Blood Collection

Methyl nicotinate solution can enhance peripheral blood collection, presenting a method for improving blood sample collection in certain medical contexts (Zhu et al., 2022).

Stem Cell Applications

Nicotinamide promotes cell survival and differentiation in human pluripotent stem cells, offering potential in stem cell applications and disease treatments (Meng et al., 2018).

Transfer Across Blood-Retinal Barrier

Nicotinate's transfer into the retina across the blood-retinal barrier is primarily via H(+)-coupled monocarboxylate transporters, important for understanding its ocular effects (Tachikawa et al., 2011).

Role in DNA Damage, Mutagenesis, and Repair

Nicotinamide influences cellular responses to genotoxicity, impacting mutagenesis and cancer formation, and plays a role in DNA repair and genomic stability (Surjana et al., 2010).

properties

Product Name

Nicotinate

Molecular Formula

C6H4NO2-

Molecular Weight

122.1g/mol

IUPAC Name

pyridine-3-carboxylate

InChI

InChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9)/p-1

InChI Key

PVNIIMVLHYAWGP-UHFFFAOYSA-M

SMILES

C1=CC(=CN=C1)C(=O)[O-]

Canonical SMILES

C1=CC(=CN=C1)C(=O)[O-]

synonyms

3 Pyridinecarboxylic Acid
3-Pyridinecarboxylic Acid
Aluminum Salt, Niacin
Enduracin
Hydrochloride, Niacin
Induracin
Lithium Nicotinate
Niacin
Niacin Aluminum Salt
Niacin Ammonium Salt
Niacin Calcium Salt
Niacin Cobalt (2+) Salt
Niacin Copper (2+) Salt
Niacin Hydrochloride
Niacin Iron (2+) Salt
Niacin Lithium Salt
Niacin Lithium Salt, Hemihydrate
Niacin Magnesium Salt
Niacin Manganese (2+) Salt
Niacin Potassium Salt
Niacin Sodium Salt
Niacin Tartrate
Niacin Tosylate
Niacin Zinc Salt
Nicamin
Nico 400
Nico-400
Nico400
Nicobid
Nicocap
Nicolar
Nicotinate
Nicotinate, Lithium
Nicotinic Acid
Potassium Salt, Niacin
Sodium Salt, Niacin
Tartrate, Niacin
Tosylate, Niacin
Wampocap

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In this Example a USP grade nicotinamide product was recovered from a crude nicotinamide product medium. The crude contained 39.7% nicotinamide, 2.15% sodium nicotinate and 0.14% 3-cyanopyridine. These and all other percentages given in this Example are percentages by weight unless indicated otherwise. The total sodium content of the medium was 0.38%. On a dry basis, the reaction crude contained 93.7% nicotinamide, 5.07% sodium nicotinate, 0.33% 3-cyanopyridine, and 0.9% total sodium. Cation and weak base resins were utilized in the recovery process. The cation exchange resin was Dowex Marathon C, a sulfonated copolymer of styrene and divinylbenzene (gel form). The weak base resin was Dowex Marathon WBA, a dimethylamine-functionalized chloromethylated copolymer of styrene and divinylbenzene (macroporous form with a monodisperse size distribution). After washing with deionized water, these resins were loaded into columns each having an inner diameter of 15 mm and a height of 30 cm, leaving about 1.5 inches head space at the top of the columns. The reaction crude was then successively treated over the cation-exchange resin (at 28 ml/min), the weak base resin (20 ml/min), the cation-exchange resin (28 ml/min), and the weak base resin (20 ml/min). The cation-exchange resin was regenerated after every ten bed volumes of reaction crude, by a cycle that included a water wash (20 ml/min, 1.25 bed volumes), a 12% sulfuric acid strip (7 ml/min, 1 bed volume), and another water wash (20 ml/min, 1.25 bed volumes). The weak base resin was regenerated after every five bed volumes of reaction crude, by a cycle including a water wash (20 ml/min, 1.6 bed volumes), a 4% sodium hydroxide strip (20 ml/min, 1 bed volume), and another water wash (2.6 bed volumes). The feeds were analyzed by HPLC after the first pass cation-exchange and weak base, and second pass cation-exchange and weak base. Typical results from such experiments are presented in Table 1 below, top. The lower section of Table 1 gives a typical product analysis on a water free basis. The extreme right hand column of Table 1 sets out the results of an analysis of the product after recovery by evaporation (no crystallization performed). As can be seen, this processing reduced the 0.9% initial sodium to an undetectable level, and the initial 5.07% nicotinate to 0.13% (as nicotinic acid) on a dry weight basis, providing a USP grade nicotinamide.
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nicotinate
Reactant of Route 2
Nicotinate

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